molecular formula C13H20ClN3O3S2 B2491688 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034283-57-1

4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2491688
CAS No.: 2034283-57-1
M. Wt: 365.89
InChI Key: JAZRSCFVKMQXJV-UHFFFAOYSA-N
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Description

4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group and a sulfonamido group attached to a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Mechanism of Action

The mechanism of action of 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O3S2/c1-16(2)13(18)17-7-5-10(6-8-17)9-15-22(19,20)12-4-3-11(14)21-12/h3-4,10,15H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZRSCFVKMQXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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